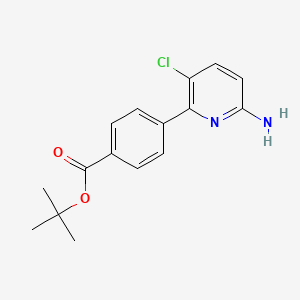![molecular formula C7H4ClN5 B13032868 4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile](/img/structure/B13032868.png)
4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[3,4-D]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile typically involves a multi-step process. One common synthetic route starts with the commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This compound undergoes a series of reactions, including chlorination and cyclization, to form the desired pyrazolo[3,4-D]pyrimidine scaffold . The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) and various solvents to facilitate the transformation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions, providing insights into cellular processes and disease mechanisms.
Chemical Biology: The compound is employed in chemical biology research to probe biological pathways and identify new drug targets.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for the production of various chemical intermediates.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of tumor cell proliferation and induce apoptosis in cancer cells . The molecular targets and pathways involved in this process are critical for understanding the compound’s therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-D]pyrimidine: This compound is structurally similar and serves as an intermediate in the synthesis of various pyrazolo[3,4-D]pyrimidine derivatives.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Another related scaffold used in the development of kinase inhibitors.
Uniqueness
4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H4ClN5 |
|---|---|
Molekulargewicht |
193.59 g/mol |
IUPAC-Name |
4-chloro-1-methylpyrazolo[3,4-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C7H4ClN5/c1-13-7-4(3-10-13)6(8)11-5(2-9)12-7/h3H,1H3 |
InChI-Schlüssel |
DNMMKOBSZSPCTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=N1)C(=NC(=N2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Aminophenyl)ethyl]-5-{[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-2-cyclohexyl-6-hydroxy-2,3-dihydro-4h-pyran-4-one](/img/structure/B13032786.png)

![(2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate](/img/structure/B13032793.png)



![Methyl (S)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13032808.png)
![(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol](/img/structure/B13032815.png)
![(4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid](/img/structure/B13032817.png)





